Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Description

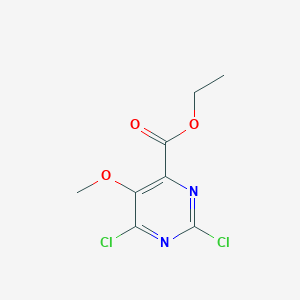

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate (CAS: 1313717-11-1) is a halogenated pyrimidine derivative featuring a methoxy group at position 5, chlorine atoms at positions 2 and 6, and an ethyl ester at position 2. Pyrimidines are critical in medicinal chemistry due to their role as bioisosteres for aromatic rings in drug design, enabling interactions with biological targets such as enzymes and receptors . This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials. Its safety profile emphasizes precautions against ignition sources and proper handling to avoid exposure .

Properties

Molecular Formula |

C8H8Cl2N2O3 |

|---|---|

Molecular Weight |

251.06 g/mol |

IUPAC Name |

ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H8Cl2N2O3/c1-3-15-7(13)4-5(14-2)6(9)12-8(10)11-4/h3H2,1-2H3 |

InChI Key |

GSEDYOWVVXQHBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate typically involves the reaction of 2,6-dichloro-5-methoxypyrimidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can be oxidized under specific conditions to yield various oxidation products.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogens and Alkoxy Groups

Ethyl 2,6-Dichloro-5-Fluoropyrimidine-4-Carboxylate (CAS: 1246632-85-8)

- Structural Difference : Replaces the 5-methoxy group with fluorine.

- However, the absence of a methoxy group reduces steric bulk, which may alter metabolic stability .

- Similarity Score : 0.89 (compared to the target compound) .

Methyl 2,6-Dichloro-5-Methoxypyrimidine-4-Carboxylate (CAS: 325796-84-7)

- Structural Difference : Ethyl ester replaced with a methyl ester.

- This analog is commercially available at 95% purity and is used in similar synthetic pathways .

4,6-Dichloro-5-Methoxypyrimidine

- Structural Difference : Lacks the ethyl ester at position 3.

- Impact : The absence of the ester group diminishes reactivity toward nucleophilic substitution but enhances hydrogen-bonding capacity via the free carboxylic acid (if hydrolyzed). Crystallographic studies reveal Cl···N interactions (3.094–3.100 Å) stabilizing its 3D framework, which may influence solubility and solid-state reactivity .

Positional Isomerism

Ethyl 2,4-Dichloro-5-Pyrimidinecarboxylate (CAS: 51940-64-8)

- Structural Difference : Chlorine atoms at positions 2 and 4 instead of 2 and 4.

- This compound has a lower similarity score (0.83) due to reduced structural overlap .

Functional Group Modifications

Ethyl 2-Aminopyrimidine-5-Carboxylate (CAS: 57401-76-0)

- Structural Difference: Replaces chlorine atoms at positions 2 and 6 with an amino group.

- Impact: The amino group introduces hydrogen-bonding donors, enhancing solubility in polar solvents. However, the loss of halogens reduces electrophilic character, limiting utility in cross-coupling reactions .

Comparative Data Table

Biological Activity

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and an ethyl ester at position 4. Its unique structure contributes to its potential applications in pharmaceuticals and agriculture.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, which can be tailored to achieve desired yields and purities. The starting materials often include chlorinated pyrimidines and methoxy-containing reagents. The synthesis pathways can vary significantly based on the specific substituents introduced during the reaction process.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Research indicates that some derivatives of this compound exhibit effectiveness against pathogens, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrimidine derivatives, including this compound. In vitro assays have shown that certain analogues can inhibit the growth of cancer cell lines, such as A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance anticancer efficacy .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Other Analogues | A549 | Varies |

Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Some derivatives exhibited significant inhibitory effects on COX-1 and COX-2 enzymes, with IC50 values indicating their potency compared to standard anti-inflammatory drugs .

Table 2: Inhibitory Activity Against COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Other Derivatives | Varies | Varies |

Case Studies

- Antimicrobial Efficacy : A study reported the effectiveness of this compound against specific bacterial strains. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes.

- Anticancer Research : In vitro studies conducted on various cancer cell lines demonstrated that certain modifications to the pyrimidine structure led to enhanced cytotoxicity. The findings suggest that further exploration of this compound could lead to the development of new anticancer therapies.

- Inflammation Models : Experimental models using carrageenan-induced paw edema showed that derivatives of this compound exhibited anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Q & A

Q. What are the established synthetic routes for Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution and esterification. For example, pyrimidine derivatives with chloro and methoxy substituents can be prepared by reacting 4-hydroxy-5-methoxypyrimidine with phosphoryl chloride (POCl₃) to introduce chlorides, followed by esterification with ethanol in acidic conditions. Key steps include:

- Chlorination : Use POCl₃ at reflux (110–120°C) for 6–8 hours to replace hydroxyl groups with chlorides .

- Esterification : Treat the intermediate with ethyl alcohol and sulfuric acid under controlled pH to form the carboxylate ester .

Yield optimization often involves monitoring reaction completion via TLC and using anhydrous solvents to avoid hydrolysis.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C5, chlorides at C2/C6). Chemical shifts for aromatic protons typically appear δ 6.8–8.5 ppm, while ester carbonyls resonate near δ 165–170 ppm .

- X-Ray Crystallography : Single-crystal analysis with SHELXL software () resolves bond angles and torsional strain. For example, dihedral angles between the pyrimidine ring and ester group are critical for assessing steric effects .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 295.1 g/mol).

Q. How should researchers handle safety and storage of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .

- Storage : Keep in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. What are the common reactivity patterns of this compound in medicinal chemistry?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Chlorides at C2/C6 react with amines or thiols to form substituted pyrimidines. For example, coupling with piperazine derivatives at 80°C in DMF yields bioactive analogs .

- Ester Hydrolysis : Controlled hydrolysis with NaOH/EtOH generates the carboxylic acid, a precursor for amide bond formation in drug conjugates .

Q. How is purity assessed, and what contaminants are typical?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase. Retention times ~8–10 minutes indicate purity >95% .

- Common Impurities : Residual starting materials (e.g., dichloropyrimidine intermediates) or hydrolysis byproducts (carboxylic acid form).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling reactions. achieved 5% yield improvement using phase-transfer catalysts in Biginelli-like reactions.

- Solvent Optimization : Replace DMF with DMAc to reduce side reactions. Microwave-assisted synthesis (100°C, 30 min) enhances efficiency .

- In Situ Monitoring : Use FTIR to track ester carbonyl formation (peak ~1740 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. How do crystallographic data resolve contradictions in spectroscopic assignments?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping methoxy and aromatic peaks) are resolved by X-ray diffraction. For example, used SHELXL refinement to confirm bond lengths (C-Cl: 1.73–1.75 Å) and validate the methoxy group’s orientation. Twinned data can be processed using SHELXPRO for macromolecular applications .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models electrophilic substitution sites. Fukui indices identify C2/C6 as most reactive to nucleophiles .

- Molecular Docking : AutoDock Vina simulates binding to target enzymes (e.g., dihydrofolate reductase), guiding functionalization for increased affinity .

Q. How does steric hindrance from the ester group influence regioselectivity?

- Methodological Answer :

- Torsional Analysis : Crystallographic data () show the ester group creates a dihedral angle of 85–90° with the pyrimidine ring, directing reagents to the less hindered C5 methoxy site.

- Kinetic Studies : Competition experiments with bulkier nucleophiles (e.g., tert-butylamine) show reduced C2 substitution, favoring C6 reactivity .

Q. What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.